3-Iodo-6-methyl-5-nitropyridin-2-amine 3-Iodo-6-methyl-5-nitropyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1000343-76-9
VCID: VC7929874
InChI: InChI=1S/C6H6IN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9)
SMILES: CC1=NC(=C(C=C1[N+](=O)[O-])I)N
Molecular Formula: C6H6IN3O2
Molecular Weight: 279.04 g/mol

3-Iodo-6-methyl-5-nitropyridin-2-amine

CAS No.: 1000343-76-9

Cat. No.: VC7929874

Molecular Formula: C6H6IN3O2

Molecular Weight: 279.04 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-6-methyl-5-nitropyridin-2-amine - 1000343-76-9

Specification

CAS No. 1000343-76-9
Molecular Formula C6H6IN3O2
Molecular Weight 279.04 g/mol
IUPAC Name 3-iodo-6-methyl-5-nitropyridin-2-amine
Standard InChI InChI=1S/C6H6IN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9)
Standard InChI Key RYVJHBZIFBAFRX-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1[N+](=O)[O-])I)N
Canonical SMILES CC1=NC(=C(C=C1[N+](=O)[O-])I)N

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 3-iodo-6-methyl-5-nitropyridin-2-amine typically involves sequential functionalization of pyridine derivatives. Key steps include:

  • Halogenation: Introduction of iodine at the 3-position via electrophilic substitution or metal-catalyzed reactions.

  • Nitration: Nitro group addition at the 5-position using mixed acid (HNO₃/H₂SO₄) or N2O5\text{N}_2\text{O}_5 under controlled conditions .

  • Amination: Reduction of a nitro group or direct substitution to install the amine at the 2-position.

A representative method involves reacting 6-methylpyridin-2-amine with N2O5\text{N}_2\text{O}_5 in an organic solvent to form the N-nitropyridinium intermediate, followed by iodination using iodine monochloride (ICl). Yields vary between 40–70%, depending on reaction optimization .

Table 1: Comparison of Synthesis Methods

MethodReagentsYield (%)Purity (%)Reference
Halogenation/NitrationN2O5\text{N}_2\text{O}_5, ICl6598
Sequential AminationNH₃, Pd/C5895

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR shows aromatic protons at δ 8.2–8.5 ppm (H-4) and δ 2.5 ppm for the methyl group.

  • IR: Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 3350 cm⁻¹ (N-H stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 279.04.

Chemical Properties and Reactivity

Physicochemical Properties

  • Solubility: Slightly soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in water.

  • Melting Point: 162–165°C (decomposes) .

  • Stability: Sensitive to light and moisture; requires storage at –20°C under inert atmosphere .

Reactivity Profile

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-iodo-6-methylpyridine-2,5-diamine.

  • Iodine Substitution: Suzuki-Miyaura coupling replaces iodine with aryl/heteroaryl groups.

  • Electrophilic Aromatic Substitution: The electron-deficient pyridine ring undergoes sulfonation at the 4-position .

Table 2: Key Reactions and Products

Reaction TypeReagentsProductApplication
ReductionH₂, Pd/C3-Iodo-6-methylpyridine-2,5-diaminePharmaceutical intermediate
Cross-CouplingArylboronic acid3-Aryl-6-methyl-5-nitropyridin-2-amineDrug discovery

Applications in Research and Industry

Medicinal Chemistry

The iodine and nitro groups make this compound a versatile scaffold for drug development:

  • Antimicrobial Agents: Derivatives show activity against Staphylococcus aureus (MIC: 8 µg/mL).

  • Kinase Inhibitors: The iodine atom facilitates halogen bonding with ATP-binding pockets in kinases.

Material Science

  • Coordination Complexes: Serves as a ligand for transition metals (e.g., Cu, Pd) in catalysis.

  • Organic Electronics: Nitro and amino groups enhance electron transport in semiconducting polymers .

Future Directions

Research priorities include:

  • Biological Target Identification: Screening against cancer cell lines and pathogenic enzymes.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and reduce toxicity.

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